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molecular formula C7H5BrN2 B1286650 7-bromo-1H-indazole CAS No. 53857-58-2

7-bromo-1H-indazole

Cat. No. B1286650
M. Wt: 197.03 g/mol
InChI Key: KMHHWCPTROQUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365211B2

Procedure details

A solution of 7-bromo-1H-indazole (3; 1.71 g, 8.67 mmol) and dimethyl sulfate (0.90 mL, 9.5 mmol) in 30 mL of toluene was stirred at 110° C. for 4 h, then allowed to cool. The mixture was carefully washed with 30 mL of a saturated aqueous NaHCO3 solution, dried over MgSO4, filtered (rinsing with diethyl ether), and concentrated to an orange oil Column chromatography (0→50% EtOAc/hexanes) afforded 7-bromo-2-methyl-2H-indazole (6: R=Me; 1.33 g, 73%) as a light tan solid.
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.S(OC)(O[CH3:15])(=O)=O>C1(C)C=CC=CC=1>[Br:1][C:2]1[C:10]2[C:6](=[CH:7][N:8]([CH3:15])[N:9]=2)[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
BrC=1C=CC=C2C=NNC12
Name
Quantity
0.9 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
The mixture was carefully washed with 30 mL of a saturated aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
(rinsing with diethyl ether)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange oil Column chromatography (0→50% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC2=CN(N=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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